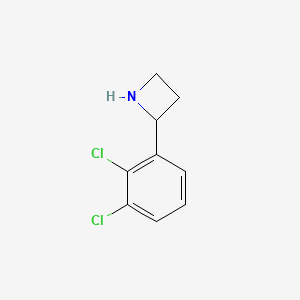
2-(2,3-Dichlorophenyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-Dichlorophenyl)azetidine is a four-membered nitrogen-containing heterocycle. This compound is notable for its unique structure, which includes a phenyl ring substituted with two chlorine atoms at the 2 and 3 positions, and an azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics.
Synthetic Routes and Reaction Conditions:
Cyclization: One common method for synthesizing azetidines involves the cyclization of appropriate precursors.
Aza Paternò–Büchi Reaction: This photochemical [2 + 2] cycloaddition reaction between an imine and an alkene component is another efficient method for synthesizing functionalized azetidines.
Industrial Production Methods:
Cycloaddition and Ring Expansion: Industrial production often employs cycloaddition reactions followed by ring expansion techniques to produce azetidines on a larger scale.
Types of Reactions:
Oxidation: Azetidines can undergo oxidation reactions, often leading to the formation of azetidinones.
Reduction: Reduction of azetidines can yield various amines, depending on the specific conditions and reagents used.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or functionalized under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Azetidinones: Formed through oxidation.
Amines: Resulting from reduction.
Functionalized Azetidines: Produced through substitution reactions.
Wirkmechanismus
Target of Action
This compound is a type of azetidine, a class of organic compounds that have been found to have various biological activities .
Mode of Action
Azetidines are generally synthesized through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza paternò–büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .
Biochemical Pathways
Azetidines have been found to be incorporated into pharmaceutically relevant scaffolds, resulting in improved pharmacokinetic properties and metabolic stability .
Pharmacokinetics
Azetidines have been shown to improve pharmacokinetic properties when incorporated into pharmaceutical scaffolds .
Result of Action
Azetidines have been found to have various biological activities .
Action Environment
The synthesis of azetidines, including 2-(2,3-dichlorophenyl)azetidine, involves photochemical conditions , suggesting that light exposure may influence the compound’s synthesis and potentially its action.
Wissenschaftliche Forschungsanwendungen
2-(2,3-Dichlorophenyl)azetidine has several applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
777887-21-5 |
|---|---|
Molekularformel |
C9H10Cl3N |
Molekulargewicht |
238.5 g/mol |
IUPAC-Name |
2-(2,3-dichlorophenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C9H9Cl2N.ClH/c10-7-3-1-2-6(9(7)11)8-4-5-12-8;/h1-3,8,12H,4-5H2;1H |
InChI-Schlüssel |
NHALEEMILBRBRO-UHFFFAOYSA-N |
SMILES |
C1CNC1C2=C(C(=CC=C2)Cl)Cl |
Kanonische SMILES |
C1CNC1C2=C(C(=CC=C2)Cl)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


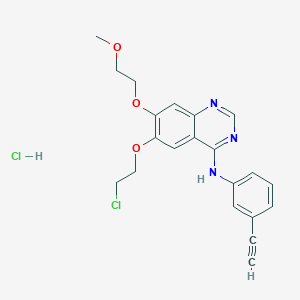

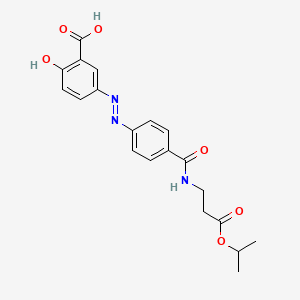
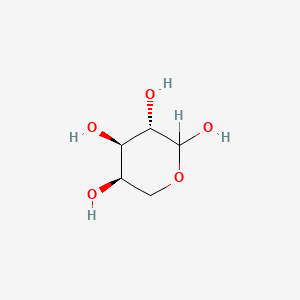
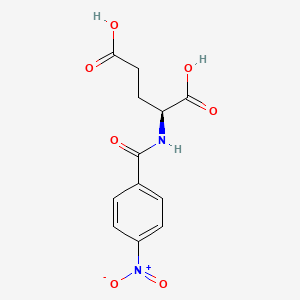
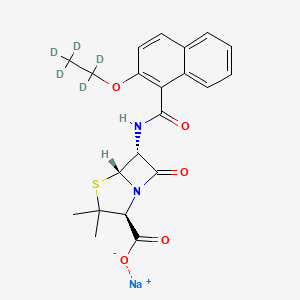
![3-[(3R,4S)-1-Benzyl-3,4-dimethylpiperidin-4-yl]phenol](/img/structure/B1146377.png)

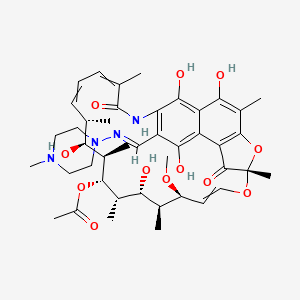
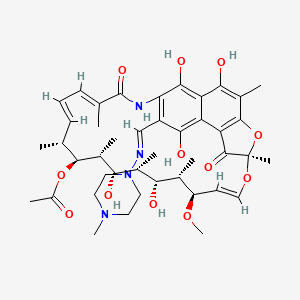
![tert-butyl 2-[(4S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B1146388.png)

